(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AI3-44686 involves multiple steps, starting from naturally occurring ecdysteroids. The process includes selective hydroxylation and oxidation reactions to achieve the desired structure . Specific details on the reaction conditions and reagents used are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of AI3-44686 typically involves semi-synthetic methods, where naturally sourced ecdysteroids are chemically modified to produce Ponasterone A . This approach ensures a consistent and high-purity product suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
AI3-44686 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of AI3-44686, which are used in further synthetic applications .
Scientific Research Applications
AI3-44686 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Acts as a potent regulator of gene expression in cells and transgenic animals.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate gene expression.
Industry: Utilized in the production of research chemicals and as a tool in drug discovery.
Mechanism of Action
AI3-44686 exerts its effects by binding to the ecdysteroid receptor, which leads to the activation or repression of specific genes . This binding induces conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors, and ultimately modulating gene expression . The primary molecular targets include genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
20-Hydroxy Ecdysone: Another ecdysteroid with similar gene-inducing properties.
Muristerone A: Used as an inducer in mammalian expression systems, similar to AI3-44686.
Uniqueness
AI3-44686 is unique due to its high affinity for the ecdysteroid receptor and its potent ability to regulate gene expression . Unlike other ecdysteroids, it provides a rapid and reversible method for controlling gene expression, making it a valuable tool in genetic research .
Properties
Molecular Formula |
C27H44O6 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21+,22-,23+,24+,25+,26-,27+/m0/s1 |
InChI Key |
PJYYBCXMCWDUAZ-FIMHZFIMSA-N |
Isomeric SMILES |
CC(C)CC[C@H]([C@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)O)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Origin of Product |
United States |
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